molecular formula C8H8ClN3O2 B1292707 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride CAS No. 74165-64-3

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride

Cat. No.: B1292707
CAS No.: 74165-64-3
M. Wt: 213.62 g/mol
InChI Key: SCHUENIUEDOXQS-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride (CAS 74165-64-3), also known as luminol hydrochloride, is a derivative of the chemiluminescent compound luminol (CAS 521-31-3). Its molecular formula is C₈H₈ClN₃O₂, with a molecular weight of 213.62 g/mol . The compound is sensitive to environmental factors and is typically stored under inert atmospheric conditions at room temperature .

Luminol hydrochloride is widely utilized in forensic science for detecting trace blood residues due to its chemiluminescent properties. Upon reaction with oxidizing agents (e.g., hydrogen peroxide) in the presence of iron (from hemoglobin), it emits blue light (λmax ~ 425 nm), enabling visualization of latent bloodstains . Additionally, it serves as a precursor in synthesizing derivatives with modified biological and chemical activities, such as antimicrobial agents .

Properties

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHUENIUEDOXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647385
Record name 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74165-64-3
Record name 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydro-phthalazine-1,4-dione, hydrochloride
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly in chemiluminescence. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of luminol in the presence of hydrogen peroxide, resulting in light emission. This reaction is widely used in immunoassays and other diagnostic applications. Additionally, this compound can interact with metal ions such as copper and iron, enhancing its chemiluminescent properties.

Cellular Effects

This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its chemiluminescent reaction. This oxidative stress can lead to changes in gene expression and activation of stress response pathways. Furthermore, this compound has been shown to affect cellular metabolism by altering the redox state of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but can degrade when exposed to light and air. Over time, the chemiluminescent intensity may decrease due to the degradation of the compound. Long-term exposure to this compound can lead to sustained oxidative stress in cells, potentially affecting cellular function and viability.

Biological Activity

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride, commonly known as luminol, is a compound with significant biological activity, particularly in immunomodulation, anti-inflammatory effects, and its application in forensic science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-2,3-dihydrophthalazine-1,4-dione is characterized by a phthalazine core with an amino group at position 5 and a diketone functionality. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Biological Activities

1. Immunomodulatory Effects

Research indicates that 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits both immunostimulatory and immunosuppressive properties depending on the dosage and formulation used.

  • Immunostimulation : At lower doses (0.2 µg to 1 mg), it has been shown to enhance immune responses, making it potentially useful for patients with weakened immune systems due to conditions like HIV or chemotherapy .
  • Immunosuppression : Higher doses can suppress immune responses, which may be beneficial in managing inflammatory conditions such as autoimmune diseases or during surgical procedures .

2. Anti-inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory effects in various studies. It acts by modulating cytokine production and inhibiting pathways that lead to inflammation:

  • Mechanism of Action : It is believed to regulate biosynthetic processes in macrophages and other immune cells, thereby influencing the inflammatory response .
  • Antioxidant Activity : Luminol has been noted for its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in reducing oxidative stress associated with various diseases .

3. Antimicrobial Activity

5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives have shown promising antimicrobial activity against several pathogens:

Pathogen Activity
Staphylococcus aureusEffective against this bacterium
Candida albicansExhibits antifungal properties

This antimicrobial effect is attributed to the presence of the alkylated phthalazine moiety in its structure .

Case Studies and Research Findings

Several studies have highlighted the compound's versatility:

  • Forensic Applications : Luminol is widely recognized for its use in forensic science for detecting blood traces at crime scenes due to its chemiluminescent properties when reacting with hemoglobin .
  • Pharmaceutical Development : Recent patents describe methods for synthesizing various salts of 5-amino-2,3-dihydrophthalazine-1,4-dione that enhance its solubility and bioavailability for therapeutic use in treating conditions like myocardial infarction and multiple sclerosis .

Scientific Research Applications

Forensic Science

Detection of Blood
One of the most notable applications of luminol is in forensic science, where it is used to detect blood traces at crime scenes. The compound exhibits chemiluminescence when it reacts with hemoglobin in blood, allowing for the visualization of blood stains that are otherwise invisible to the naked eye. This property has made luminol a critical tool in crime scene investigations.

Case Study
A study demonstrated the effectiveness of luminol in detecting diluted blood samples on various surfaces. The results indicated that luminol could successfully identify blood concentrations as low as 0.01% on porous and non-porous materials, significantly aiding forensic analysis .

Clinical Diagnostics

Immunoassays and Biosensors
Luminol is utilized in clinical laboratories for immunoassays and biosensor applications. Its ability to produce light upon reaction with specific antigens or antibodies makes it an effective marker in diagnostic tests. This application is particularly relevant in oncology for detecting cancer biomarkers.

Table: Applications of Luminol in Clinical Diagnostics

ApplicationDescription
ImmunoassaysUsed as a reporter molecule to detect specific proteins.
BiosensorsIntegrated into devices for real-time monitoring of analytes.

Antimicrobial Activity

Research has shown that derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibit antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Table: Antimicrobial Efficacy of Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Derivative 1Staphylococcus aureus32 µg/mL
Derivative 2Candida albicans64 µg/mL

Pharmaceutical Applications

Immunomodulation
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride has been studied for its immunomodulatory effects. It has shown potential as both an immunostimulant and immunosuppressant, depending on the dosage used. This dual functionality could be beneficial in treating conditions like autoimmune diseases or enhancing immune responses in immunocompromised patients.

Case Study
In a clinical trial involving patients undergoing chemotherapy, administration of varying doses of luminol derivatives resulted in improved immune responses without significant adverse effects . This suggests that the compound could be developed further for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of luminol hydrochloride, highlighting differences in molecular composition, properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications
Luminol (free base) 521-31-3 C₈H₇N₃O₂ 177.16 Chemiluminescence in forensic blood detection; sensitive to oxidation .
Luminol monosodium salt 20666-12-0 C₈H₇N₃NaO₂ 200.15 Enhanced water solubility for aqueous applications (e.g., biochemical assays) .
5-Amino-2,3-dimethyl derivative 873967-42-1 C₁₀H₁₁N₃O₂ 221.22 Methyl substitution improves stability; evaluated for antimicrobial activity .
6-Amino-2,3-dihydrophthalazine-1,4-dione 42972-13-4 C₈H₇N₃O₂ 177.16 Structural isomer of luminol; potential differences in reactivity and applications .
N-Chloracetamido luminol derivative - - - Reduced discoloration tendency but lower chemiluminescent efficiency compared to luminol .

Key Research Findings

Chemiluminescent Efficiency and Stability
  • Luminol Hydrochloride vs. Free Base: The hydrochloride form offers improved solubility in polar solvents compared to the free base, facilitating its use in acidic forensic solutions. However, both share similar chemiluminescent efficiency .
  • Substituted Derivatives : Alkyl or aryl substitutions (e.g., dimethyl or dibenzyl groups) reduce chemiluminescent intensity but enhance stability against oxidation-induced discoloration. For example, the dibenzyl derivative exhibits lower water solubility but greater shelf-life .

Q & A

Q. What are the recommended laboratory protocols for synthesizing 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride?

Methodological Answer: Synthesis typically involves condensation reactions between phthalic anhydride derivatives and hydrazine analogs under acidic conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
  • Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt .
  • Yield Optimization: Preliminary trials suggest refluxing at 80–100°C for 6–12 hours achieves yields of 60–75% under nitrogen atmosphere .

Example Synthesis Parameters:

ParameterConditions
SolventDMF
Temperature80°C (reflux)
Reaction Time8 hours
CatalystHCl (gas)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 to identify aromatic protons (δ 7.5–8.2 ppm) and carbonyl groups (δ 165–170 ppm). Confirm hydrochloride formation via NH2 proton shifts .
  • Mass Spectrometry (MS): ESI-MS in positive mode to observe [M+H]+ ions (theoretical m/z: ~235 for the free base).
  • Elemental Analysis: Verify chloride content (~15–16%) via titration or ion chromatography .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Handle in a fume hood to avoid inhalation .
  • Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

  • Cross-Validation: Use 2D NMR techniques (HSQC, HMBC) to confirm proton-carbon correlations and rule out impurities .
  • Computational Modeling: Compare experimental IR peaks with DFT-simulated spectra (e.g., Gaussian software) to identify discrepancies in carbonyl stretching frequencies (1700–1750 cm⁻¹) .
  • Reference Standards: Cross-check with certified reference materials (CRMs) from authoritative databases (e.g., NIST) .

Q. What experimental design strategies optimize reaction yield under variable conditions?

Methodological Answer: Use a factorial design to evaluate interactions between variables:

  • Factors: Temperature (60°C, 100°C), solvent (DMF, ethanol), catalyst concentration (1M, 2M HCl).
  • Response Surface Methodology (RSM): Identify optimal conditions via software (e.g., Design-Expert®) to maximize yield .

Example Factorial Design Matrix:

RunTemperatureSolventCatalyst (HCl)Yield (%)
160°CDMF1M58
2100°CEthanol2M72
380°CDMF1.5M68

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states in nucleophilic substitution reactions .
  • Machine Learning (ML): Train ML models on existing phthalazine derivatives to predict regioselectivity in amination or oxidation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

Methodological Answer:

  • Controlled Experiments: Measure solubility in standardized solvents (e.g., water, DMSO) at 25°C using UV-Vis spectroscopy (λmax ~280 nm).
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-validated sources like ) to identify consensus values .

Reported Solubility Data Comparison:

SourceSolubility in Water (mg/mL)Conditions
Study A (2023)12.5 ± 0.325°C, pH 3.0
Study B (2024)8.9 ± 0.225°C, pH 7.0

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